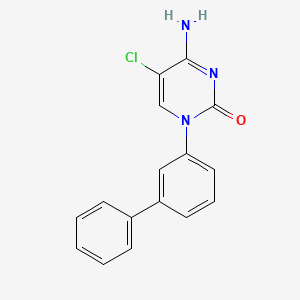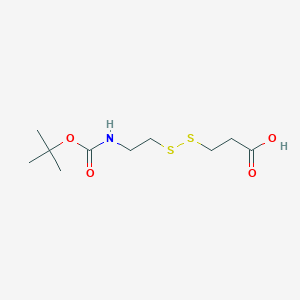
溴代-PEG3-酸
描述
Bromo-PEG3-Acid: is a heterobifunctional, PEGylated crosslinker featuring a bromo group at one end and a carboxyl group at the other. The compound contains three polyethylene glycol (PEG) units, which enhance its solubility in biological applications. This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, and other tool compounds for chemical biology and medicinal chemistry .
科学研究应用
Chemistry: Bromo-PEG3-Acid is used as a building block for the synthesis of various small molecules and conjugates. It is commonly used in the preparation of PEGylated compounds, which have improved solubility and stability .
Biology: In biological research, Bromo-PEG3-Acid is used for bioconjugation, which involves attaching biomolecules, such as proteins or peptides, to PEG chains. This enhances the solubility and stability of the biomolecules and can improve their pharmacokinetic properties .
Medicine: Bromo-PEG3-Acid is used in the development of drug delivery systems, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs). These systems can target specific cells or proteins, improving the efficacy and reducing the side effects of therapeutic agents .
Industry: In industrial applications, Bromo-PEG3-Acid is used in the synthesis of various functionalized PEG derivatives, which are used as surfactants, emulsifiers, and stabilizers in various formulations .
作用机制
Target of Action
Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The primary targets of this compound are biomolecules that require ligation . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and other tool compounds for chemical biology and medicinal chemistry .
Mode of Action
The bromide (Br) in Bromo-PEG3-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This interaction with its targets leads to the formation of conjugates of small molecules and/or biomolecules .
Biochemical Pathways
It’s known that the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . This suggests that it may influence pathways related to protein degradation.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Bromo-PEG3-Acid’s action largely depend on the specific biomolecules it is conjugated with. In general, its use in the synthesis of antibody-drug conjugates or PROTAC® molecules suggests that it can contribute to targeted protein degradation .
生化分析
Biochemical Properties
Bromo-PEG3-Acid is known for its role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of Bromo-PEG3-Acid involves its bromo group and carboxylic acid. The bromide group is a good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
准备方法
Synthetic Routes and Reaction Conditions: Bromo-PEG3-Acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a brominating agent. The typical synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate or mesylate derivative.
Bromination: The activated polyethylene glycol is then reacted with a brominating agent, such as hydrobromic acid or phosphorus tribromide, to introduce the bromo group.
Carboxylation: The brominated polyethylene glycol is further reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to introduce the carboxyl group at the other end of the molecule
Industrial Production Methods: Industrial production of Bromo-PEG3-Acid typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves rigorous purification steps, such as column chromatography and recrystallization, to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: Bromo-PEG3-Acid undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles, such as amines, thiols, or alcohols, to form new functionalized PEG derivatives.
Esterification: The carboxyl group can react with alcohols to form esters.
Amidation: The carboxyl group can react with amines to form amides
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium hydroxide, at room temperature.
Esterification: Common reagents include alcohols and acid catalysts, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions.
Amidation: Common reagents include amines and coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). .
Major Products Formed:
Nucleophilic Substitution: Functionalized PEG derivatives with new functional groups, such as amines, thiols, or alcohols.
Esterification: PEG esters.
Amidation: PEG amides
相似化合物的比较
Bromo-PEG2-Acid: Contains two PEG units instead of three.
Bromo-PEG1-Acid: Contains one PEG unit instead of three.
Amino-PEG4-Acid: Contains an amino group instead of a bromo group and four PEG units.
Propargyl-PEG3-Acid: Contains a propargyl group instead of a bromo group and three PEG units
Uniqueness: Bromo-PEG3-Acid is unique due to its combination of a bromo group and a carboxyl group, along with three PEG units. This combination provides enhanced solubility and versatility in various chemical reactions, making it a valuable building block for the synthesis of functionalized PEG derivatives .
属性
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWHCSUISPMYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)


